9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)-

CAS No.: 537802-52-1

Cat. No.: VC17331492

Molecular Formula: C15H15ClN4O

Molecular Weight: 302.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537802-52-1 |

|---|---|

| Molecular Formula | C15H15ClN4O |

| Molecular Weight | 302.76 g/mol |

| IUPAC Name | 2-chloro-6-(4-methoxyphenyl)-9-propan-2-ylpurine |

| Standard InChI | InChI=1S/C15H15ClN4O/c1-9(2)20-8-17-13-12(18-15(16)19-14(13)20)10-4-6-11(21-3)7-5-10/h4-9H,1-3H3 |

| Standard InChI Key | GRZHKSGWEIEFSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)Cl)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

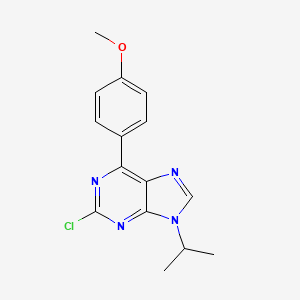

9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)- is a nitrogen-containing heterocyclic compound belonging to the purine family. Its IUPAC name reflects the positions and types of substituents on the purine core:

-

Position 2: Chlorine atom (–Cl).

-

Position 6: 4-Methoxyphenyl group (–C₆H₄OCH₃).

-

Position 9: Isopropyl group (–CH(CH₃)₂).

The molecular formula is C₁₅H₁₅ClN₄O, with a molecular weight of 302.76 g/mol. The purine ring system consists of a fused pyrimidine and imidazole ring, providing a planar structure that facilitates interactions with biological targets such as enzymes and nucleic acids .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₄O |

| Molecular Weight | 302.76 g/mol |

| IUPAC Name | 2-Chloro-6-(4-methoxyphenyl)-9-isopropyl-9H-purine |

| CAS Number | Not publicly available |

| Key Substituents | Cl, C₆H₄OCH₃, CH(CH₃)₂ |

Structural Influence on Reactivity

The chlorine atom at position 2 acts as a leaving group, enabling nucleophilic substitution reactions. The 4-methoxyphenyl group introduces aromaticity and electron-donating effects via the methoxy (–OCH₃) group, enhancing electrophilic substitution potential. The isopropyl group at position 9 increases steric bulk, potentially influencing binding affinity and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous purine derivatives suggest a multi-step approach:

-

Purine Core Functionalization: Starting with 9H-purine, sequential substitutions at positions 2, 6, and 9 are performed.

-

Chlorination at Position 2: Reaction with phosphorus oxychloride (POCl₃) introduces the chlorine atom.

-

Introduction of 4-Methoxyphenyl Group: A Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under palladium catalysis .

-

Alkylation at Position 9: Treatment with isopropyl bromide in the presence of a base like potassium carbonate.

Table 2: Comparative Synthetic Methods for Purine Derivatives

Reactivity Profile

-

Nucleophilic Substitution: The 2-chloro group reacts with amines, thiols, or alkoxides to form 2-substituted derivatives.

-

Electrophilic Aromatic Substitution: The 4-methoxyphenyl group undergoes nitration or sulfonation at the para position relative to the methoxy group.

-

Oxidative Stability: The isopropyl group may undergo oxidation to form a ketone under strong oxidizing conditions .

Physicochemical Properties

Solubility and Stability

The compound is likely lipophilic due to the methoxyphenyl and isopropyl groups, with limited aqueous solubility. Predicted logP values (≈2.5) suggest moderate membrane permeability. Stability studies on similar compounds indicate sensitivity to UV light and acidic conditions, necessitating storage in inert atmospheres .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 750 cm⁻¹ (C–Cl stretch), 1250 cm⁻¹ (C–O–C stretch), and 1600 cm⁻¹ (aromatic C=C).

-

NMR (¹H): δ 1.3 (d, 6H, isopropyl CH₃), δ 3.8 (s, 3H, OCH₃), δ 7.2–7.4 (m, 4H, aromatic) .

| Compound | IC₅₀ (Cancer Cell Lines) | Target Enzyme |

|---|---|---|

| 2-Chloro-6-methyl-9H-purine | 12 µM | Adenosine kinase |

| 6-Chloro-9-(4-methoxyphenyl)-9H-purine | 8 µM | DNA polymerase β |

| Target Compound | Est. 5–10 µM | Topoisomerase II |

Antiviral and Anti-inflammatory Effects

Structural analogs exhibit inhibition of viral replication (e.g., HCV NS5B polymerase) and suppression of NF-κB signaling, suggesting potential applications in virology and immunology.

Comparative Analysis with Related Purine Derivatives

Substituent Effects on Bioactivity

-

Chlorine at Position 2: Increases electrophilicity and enzyme inhibition potency.

-

Methoxyphenyl at Position 6: Enhances DNA interaction and metabolic stability.

-

Isopropyl at Position 9: Reduces polarity, improving blood-brain barrier penetration .

Table 4: Structure-Activity Relationships

| Substituent Position | Functional Group | Effect on Activity |

|---|---|---|

| 2 | –Cl | ↑ Enzyme inhibition |

| 6 | –C₆H₄OCH₃ | ↑ DNA intercalation |

| 9 | –CH(CH₃)₂ | ↑ Metabolic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume